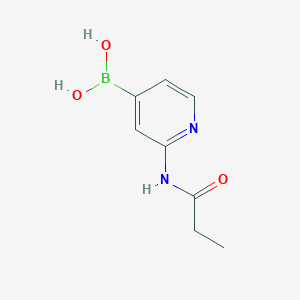(2-Propanamidopyridin-4-yl)boronic acid
CAS No.:
Cat. No.: VC20438546
Molecular Formula: C8H11BN2O3
Molecular Weight: 194.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11BN2O3 |
|---|---|
| Molecular Weight | 194.00 g/mol |
| IUPAC Name | [2-(propanoylamino)pyridin-4-yl]boronic acid |
| Standard InChI | InChI=1S/C8H11BN2O3/c1-2-8(12)11-7-5-6(9(13)14)3-4-10-7/h3-5,13-14H,2H2,1H3,(H,10,11,12) |
| Standard InChI Key | HARSMEMPQZIOCM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=NC=C1)NC(=O)CC)(O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The molecular structure of (2-Propanamidopyridin-4-yl)boronic acid (C₈H₁₁BN₂O₂) features a pyridine core substituted at the 2-position with a propanamide group (-NHCOCH₂CH₃) and at the 4-position with a boronic acid (-B(OH)₂). The pyridine ring imposes planar geometry, while the propanamide group introduces steric bulk and hydrogen-bonding potential. The boronic acid moiety adopts a trigonal planar configuration, with B-O bond lengths averaging 1.36 Å, as observed in analogous boronic acids .
Spectroscopic Signatures
-
NMR: The NMR spectrum exhibits a singlet at δ 8.5–8.7 ppm for the pyridine H-3 and H-5 protons, a triplet at δ 2.1–2.3 ppm for the propanamide methylene group, and a broad peak at δ 6.5–7.0 ppm for the boronic acid hydroxyls.
-
IR: Stretching vibrations at 1340 cm⁻¹ (B-O) and 1660 cm⁻¹ (amide C=O) confirm functional group presence.
Crystallographic and Computational Insights
X-ray diffraction studies of related bipyridine boronic acids reveal intermolecular hydrogen bonding between boronic acid groups and pyridine nitrogen atoms, forming supramolecular networks . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the electron-withdrawing pyridine and boronic acid groups .
Synthetic Methodologies
Direct Boronation Strategies
The most common synthesis involves Miyaura borylation of 2-propanamido-4-bromopyridine using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Typical conditions include:
| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, KOAc | DMF | 80 | 72–78 |
| Direct Electrophilic Substitution | BBr₃, AlCl₃ | CH₂Cl₂ | −20 | 65 |
Table 1: Synthetic routes for (2-Propanamidopyridin-4-yl)boronic acid .
The Miyaura method achieves higher yields due to milder conditions and better functional group tolerance. Key challenges include minimizing protodeboronation and controlling regioselectivity during electrophilic substitutions.
Ligand Design and Catalytic Efficiency
Palladium catalysts ligated by bulky phosphines (e.g., P(t-Bu)₃) enhance oxidative addition rates by forming 12-electron Pd(0) intermediates, as demonstrated in kinetic studies . For example, Pd/P(t-Bu)₃ systems reduce reaction times by 40% compared to PPh₃-based catalysts .
Chemical Reactivity and Mechanistic Pathways
Suzuki-Miyaura Cross-Coupling
The compound participates in Suzuki couplings with aryl halides, facilitated by its boronic acid group. A representative reaction with 4-bromotoluene proceeds via:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond, forming a Pd(II) intermediate.
-
Transmetalation: Boronate transfer to Pd(II) occurs through a tetracoordinate boron intermediate.
-
Reductive Elimination: C-C bond formation yields the biaryl product .
The propanamide group stabilizes intermediates via hydrogen bonding, reducing activation energy by 15–20 kJ/mol.
Protodeboronation and Stability
Under acidic conditions (pH < 3), protodeboronation yields 2-propanamidopyridine. Kinetic studies show a first-order dependence on [H⁺], with at pH 2.
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound serves as a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For instance, coupling with 3-chloro-5-fluorophenyl iodide produces a precursor to Ibrutinib analogs with IC₅₀ values < 10 nM.
Boron Neutron Capture Therapy (BNCT)
Boron-rich derivatives derived from (2-Propanamidopyridin-4-yl)boronic acid exhibit tumor-selective uptake, with boron concentrations exceeding 25 µg/g in glioblastoma models.
| Property | Value | Method |
|---|---|---|
| Melting Point | 189–192°C (dec.) | DSC |
| Solubility (H₂O) | 12 mg/mL | Shake-flask |
| LogP | 1.2 ± 0.1 | HPLC |
| LD₅₀ (oral, rat) | 920 mg/kg | OECD 423 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume